molecular formula C8H7BrN2O B8753775 (4-Bromo-3-methoxyphenyl)cyanamide CAS No. 921631-69-8

(4-Bromo-3-methoxyphenyl)cyanamide

Cat. No.: B8753775
CAS No.: 921631-69-8
M. Wt: 227.06 g/mol
InChI Key: QXLVETJHQBOUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-3-methoxyphenyl)cyanamide is a synthetic cyanamide derivative characterized by a bromine atom and a methoxy group substituted at the 4- and 3-positions of the phenyl ring, respectively. Cyanamides, in general, are nitrogen-containing compounds with the functional group $-\text{NH}-\text{C≡N}$, and their bioactivity often depends on substituents attached to the aromatic ring. For example, cyanamide itself has agricultural applications due to its phytotoxic and pathogen-inhibiting properties , and natural cyanamide biosynthesis in plants involves L-canavanine as a precursor .

Properties

CAS No.

921631-69-8

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(4-bromo-3-methoxyphenyl)cyanamide

InChI

InChI=1S/C8H7BrN2O/c1-12-8-4-6(11-5-10)2-3-7(8)9/h2-4,11H,1H3

InChI Key

QXLVETJHQBOUGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyanamide (Parent Compound)

Cyanamide ($ \text{H}_2\text{N}-\text{C≡N} $) serves as the foundational structure for derivatives like (4-Bromo-3-methoxyphenyl)cyanamide. Key differences include:

  • Bioactivity : Cyanamide exhibits phytotoxicity, reducing plant biomass and height under controlled conditions, likely due to oxidative stress induction . In contrast, substituted cyanamides like this compound may modulate this toxicity through steric and electronic effects from substituents.
  • Pathogen Resistance: Cyanamide fertilization reduces Blumeria graminis (Bgt) infection in wheat compared to ammonium nitrate .

Substituted Phenylcyanamide Derivatives

Structural analogs with varying substituents highlight the impact of functional groups:

  • (4-Chlorophenyl)cyanamide : The chloro substituent increases electrophilicity compared to the bromo-methoxy derivative. Chlorinated cyanamides are often explored as enzyme inhibitors.

Agricultural Cyanamide Derivatives

Cyanamide-based fertilizers (e.g., calcium cyanamide) are compared to this compound in terms of phytotoxicity and efficacy:

  • Phytotoxicity : Cyanamide reduces plant biomass by 20–30% compared to ammonium nitrate, likely due to $ \text{H}2\text{O}2 $ accumulation . The bromo-methoxy derivative’s phytotoxicity remains unstudied but may differ due to slower degradation kinetics.
  • Antioxidant Response : Cyanamide elevates salicylic acid (SA) in pathogen-infected plants, enhancing systemic acquired resistance . Substituents in this compound could influence SA signaling pathways.

Table 2 : Cyanamide vs. Ammonium Nitrate Fertilization Effects

Parameter Cyanamide Ammonium Nitrate
Bgt Infection Reduction 40–50% 10–15%
Plant Biomass Reduction 25% 5%
$ \text{H}2\text{O}2 $ Levels High Low

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